4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonamide precursor under suitable conditions.
Attachment of the Diethylamino and Furan Groups: The final step involves the attachment of the diethylamino and furan groups to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound can be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The diethylamino and furan groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide
- 4,6-dichloro-N-[2-(diethylamino)-2-(thiophene-2-yl)ethyl]pyridine-3-sulfonamide
Uniqueness
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the furan ring, in particular, may influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3S/c1-3-20(4-2)12(13-6-5-7-23-13)9-19-24(21,22)14-10-18-15(17)8-11(14)16/h5-8,10,12,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFHHDBORXOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNS(=O)(=O)C1=CN=C(C=C1Cl)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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